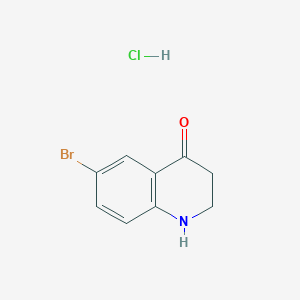

6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl

Description

BenchChem offers high-quality 6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9BrClNO |

|---|---|

Molecular Weight |

262.53 g/mol |

IUPAC Name |

6-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride |

InChI |

InChI=1S/C9H8BrNO.ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;/h1-2,5,11H,3-4H2;1H |

InChI Key |

ZOZAEVKQVRCWKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)Br.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Section 1: The Dihydroquinolin-4(1H)-one Scaffold in Drug Discovery

An In-Depth Technical Guide to the Physicochemical and Basic Properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl

Foreword

The 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the development of novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders.[3][4] This guide focuses on a key derivative, 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride, a building block of significant interest to researchers in drug development. The strategic placement of the bromine atom offers a reactive handle for extensive chemical modification, while the inherent properties of the quinolinone core dictate its behavior in chemical and biological systems.

As a Senior Application Scientist, my objective is to move beyond a simple data sheet. This document provides a comprehensive analysis of the core physicochemical properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl, with a specific focus on a nuanced understanding of its basicity. We will explore the electronic factors that govern its reactivity, outline protocols for its characterization and safe handling, and discuss its utility as a synthetic intermediate. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this important molecule.

The dihydroquinolin-4(1H)-one nucleus is a benzo-fused γ-lactam that serves as a central scaffold in organic synthesis and medicinal chemistry.[1] Its derivatives have been investigated for a multitude of pharmacological activities, including anticancer and antimicrobial properties.[3][5] The value of this scaffold lies in its synthetic tractability and the ability to introduce diverse functionalities at multiple positions, thereby modulating its biological and physicochemical profiles.

6-Bromo-2,3-dihydroquinolin-4(1H)-one, particularly in its hydrochloride salt form for improved handling and solubility, is an exemplary intermediate. The bromine atom at the 6-position is not merely a substituent; it is a versatile functional handle for late-stage diversification, primarily through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of drug candidates.

Section 2: Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | 6-bromo-2,3-dihydro-1H-quinolin-4-one | [6] |

| Synonyms | 6-bromo-1,2,3,4-tetrahydroquinolin-4-one | [6] |

| CAS Number | 76228-06-3 | |

| Molecular Formula | C₉H₈BrNO | [6] |

| Molecular Weight | 226.07 g/mol | [7] |

| Monoisotopic Mass | 224.97893 Da | [6] |

| Appearance | Solid | [8] |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Solubility Profile: While quantitative solubility data is not extensively published, empirical evidence suggests that the hydrochloride salt form exhibits enhanced solubility in polar solvents, including water and lower alcohols (methanol, ethanol), compared to the free base. The free base is expected to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane.

Section 3: A Detailed Analysis of Basicity

The term "basic properties" for 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl requires careful consideration. The compound is the hydrochloride salt of a very weak base. The primary site of protonation is the nitrogen atom at the 1-position. However, its ability to accept a proton is severely diminished by powerful electronic effects.

Key Factors Attenuating Basicity:

-

Amide Resonance: The most significant factor is that the nitrogen atom is part of a lactam (a cyclic amide). The lone pair of electrons on the nitrogen is delocalized by resonance into the adjacent carbonyl group at C4. This delocalization makes the lone pair significantly less available to accept a proton, drastically reducing the basicity of the nitrogen.

-

Inductive Effect of the Bromine Substituent: The bromine atom at the 6-position is an electronegative halogen. It exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect pulls electron density away from the entire molecule, including the nitrogen atom, further destabilizing the conjugate acid and thus decreasing the basicity of the nitrogen.

Caption: Electronic factors reducing the basicity of the N-1 atom.

The Role of the HCl Salt and pKa Estimation:

The compound is supplied as an HCl salt, which confirms that the nitrogen can be protonated, but only by a strong acid. In solution, an equilibrium exists:

6-Bromo-2,3-dihydroquinolin-4(1H)-one (Free Base) + H⁺ ⇌ [6-Bromo-2,3-dihydroquinolin-4(1H)-one-H]⁺ (Conjugate Acid)

The strength of a base is quantified by the pKa of its conjugate acid. For typical amides, the pKa of the N-protonated conjugate acid is very low, often in the range of 0 to -1.[9] Given the additional electron-withdrawing effect of the bromine atom, it is reasonable to predict that the pKa of protonated 6-Bromo-2,3-dihydroquinolin-4(1H)-one is at the low end of this range, or possibly even lower. This low pKa signifies a strongly acidic conjugate acid, which conversely means the free base is exceptionally weak.

Practical Implication: For experimental work, this means that an aqueous solution of the HCl salt will be acidic. To generate the free base for a reaction, a stoichiometric amount of a mild inorganic base (e.g., NaHCO₃, Na₂CO₃) is typically sufficient to neutralize the HCl and deprotonate the quinolinone.

Section 4: Spectroscopic and Analytical Characterization

Confirming the identity and purity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl is critical. While specific spectra for this exact compound are not always publicly available, a representative analytical profile can be constructed based on its structure and data from analogous compounds.[1][10]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the brominated ring (expect complex splitting patterns between ~7.0-8.0 ppm). Two aliphatic methylene groups (-CH₂CH₂-) appearing as triplets between ~2.5-3.5 ppm. A broad singlet for the N-H proton (may be downfield, >8.0 ppm, depending on solvent and concentration). For the HCl salt, the N-H proton signal may be broader and further downfield. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around 190-195 ppm. Aromatic carbons in the ~115-145 ppm range, with the carbon attached to bromine showing a characteristic shift. Two aliphatic carbons (~25-40 ppm). |

| IR Spectroscopy | Strong C=O (amide I band) stretch around 1650-1680 cm⁻¹. N-H stretch as a sharp peak around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretches in their characteristic regions. |

| Mass Spec. (HRMS) | The molecular ion peak [M+H]⁺ should be observed, showing the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). This provides unambiguous confirmation of the elemental composition. |

Experimental Protocol: Analytical Workflow

A robust workflow is essential for reproducible characterization.

Step 1: Sample Preparation

-

NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for its ability to dissolve both the salt and free-base forms and for clearly resolving N-H protons.

-

MS: Prepare a dilute solution (e.g., 1 mg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.[10]

-

IR: Analyze as a solid using an ATR accessory or prepare a KBr pellet.

Step 2: Data Acquisition

-

Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer of at least 400 MHz.

-

Obtain a high-resolution mass spectrum (HRMS) using an ESI or APCI source to confirm the elemental formula.[10]

-

Record the IR spectrum over the 4000-400 cm⁻¹ range.[10]

Step 3: Data Analysis

-

Integrate and assign all peaks in the NMR spectra.

-

Confirm the measured m/z value from HRMS matches the theoretical value for C₉H₉BrNO⁺.

-

Assign key functional group stretches in the IR spectrum.

Caption: A standard workflow for structural elucidation.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

Hazard Identification:

-

GHS Hazard Statements: Based on aggregated data, this compound class is associated with the following hazards: Causes skin irritation, Causes serious eye irritation, and may cause respiratory irritation.[7] It may also be harmful if swallowed.

-

Signal Word: Warning.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[11][13]

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

Protection: The compound should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Section 6: Synthetic Utility and Key Reactions

The true value of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl lies in its role as a versatile synthetic intermediate. The molecule offers two primary, orthogonal sites for chemical modification: the N-1 position and the C-6 bromine.

-

Reactions at the N-1 Position (N-H Functionalization): While the nitrogen is not basic, the N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion can then be functionalized via N-alkylation or N-acylation to introduce a wide variety of substituents.[14][15] This is a common strategy for modulating the molecule's properties.

-

Reactions at the C-6 Position (C-Br Functionalization): The aryl bromide at the C-6 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast chemical space. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

This dual reactivity makes the scaffold highly valuable for building molecular libraries for high-throughput screening.

Caption: Orthogonal reaction sites for synthetic diversification.

Conclusion

6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl is a compound whose properties are defined by a productive tension between its constituent parts. It is the salt of an exceptionally weak base, a consequence of the powerful electron-withdrawing nature of the lactam carbonyl group, further attenuated by the inductive pull of the bromine substituent. While its basicity is minimal, its utility as a synthetic building block is substantial. The presence of two distinct and orthogonally reactive sites—the N-H bond and the C-Br bond—provides chemists with a reliable and versatile platform for constructing complex molecules. For professionals in drug discovery, a thorough understanding of these fundamental electronic properties is not merely academic; it is the key to unlocking the full synthetic potential of this valuable scaffold.

References

-

Scribd. (2011). Synthesis of 6-Bromoquinoline. Available at: [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Available at: [Link]

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

-

PubChemLite. 6-bromo-1,2,3,4-tetrahydroquinolin-4-one. Available at: [Link]

-

ResearchGate. (2025). Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available at: [Link]

-

PubChem. 6-Bromo-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

-

ACS Omega. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. Available at: [Link]

-

PubChem. 2,3-dihydroquinolin-4(1H)-one. Available at: [Link]

-

PubChemLite. 4(1h)-quinolinone, 6-bromo-2,3-dihydro-1-(1-oxo-3-phenyl-2-propenyl)-, 4-oxime. Available at: [Link]

-

RSC Publishing. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. Available at: [Link]

-

ResearchGate. (2026). Synthesis of Multifunctional 2,3‐Dihydroquinolin‐4(1H)‐one Building Blocks via Permanganate‐Promoted Oxidation of 1,2,3,4‐Tetrahydroquinolines. Available at: [Link]

-

MDPI. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Available at: [Link]

-

IndiaMART. 6- BROMO -3,4- DIHYDRO -1H- QUINOLIN-2- ONE. Available at: [Link]

-

University of Wisconsin Chemistry Department. pKa Values of Common Bases. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available at: [Link]

Sources

- 1. 6-Bromo-3,4-dihydro-1H-quinolin-2-one|CAS 3279-90-1 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 6-bromo-1,2,3,4-tetrahydroquinolin-4-one (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. 6-Bromo-3,4-dihydroquinolin-2(1H)-one | C9H8BrNO | CID 14373281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromo-1,4-dihydroquinolin-4-one | CymitQuimica [cymitquimica.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. PubChemLite - 4(1h)-quinolinone, 6-bromo-2,3-dihydro-1-(1-oxo-3-phenyl-2-propenyl)-, 4-oxime (C18H15BrN2O2) [pubchemlite.lcsb.uni.lu]

- 15. 6-Bromo-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline | 1092523-03-9 [chemicalbook.com]

Strategic Utilization of 6-Bromo-2,3-dihydroquinolin-4(1H)-one in Pharmacophore Design

[1]

Executive Summary

6-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS: 76228-06-3) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike its fully aromatic counterpart (6-bromo-4-quinolinone), the dihydro variant offers a distinct three-dimensional topology (sp³ hybridized C2 and C3) and a versatile ketone handle at C4 that is amenable to stereoselective reduction or reductive amination.[1]

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic properties to address the practical challenges of synthesis, stability, and divergent functionalization. It is designed to serve as a self-validating protocol for researchers targeting kinase inhibitors, anti-malarials, and CNS-active agents.[1]

Molecular Architecture & Physicochemical Profile[1]

The utility of 6-bromo-2,3-dihydroquinolin-4(1H)-one lies in its specific electronic and steric profile.[1] The bromine atom at position 6 serves as a pre-installed "handle" for cross-coupling, while the secondary amine and ketone provide orthogonal vectors for diversification.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Technical Implication |

| CAS Registry Number | 76228-06-3 | Unique identifier for the dihydro variant.[1] |

| Molecular Formula | C₉H₈BrNO | - |

| Molecular Weight | 226.07 g/mol | Ideal fragment size (<300 MW) for fragment-based drug design (FBDD).[1] |

| Physical State | Solid (Yellow to Ochre) | Color intensity often correlates with oxidation impurities (fully aromatic quinolone). |

| Melting Point | 108–112 °C (Typical) | Distinct from the aromatic analog (>280 °C). Sharp MP indicates high purity. |

| LogP (Predicted) | ~2.1 – 2.3 | Moderate lipophilicity; good membrane permeability potential. |

| H-Bond Donors/Acceptors | 1 (NH) / 1 (C=O) | Balanced profile for cytosolic solubility.[1] |

| pKa (Conjugate Acid) | ~0.5 – 1.5 (Carbonyl oxygen) | The NH is weakly basic due to conjugation with the phenyl ring. |

Synthetic Routes & Process Chemistry

The Critical Divergence: Dihydro vs. Aromatic

A common pitfall in the synthesis of this scaffold is unintentional oxidation to the fully aromatic 6-bromo-4-quinolinone.[1] The protocol below utilizes Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) instead of Polyphosphoric Acid (PPA).

-

Why Eaton's Reagent? PPA is highly viscous and requires high temperatures (>100°C), which promotes oxidation. Eaton’s reagent allows cyclization at lower temperatures (60-80°C) with easier aqueous workup.[1]

Diagram 1: Optimized Synthesis Workflow

The following diagram illustrates the pathway from 4-bromoaniline, ensuring regioselectivity.

Caption: Optimized synthetic route using Eaton's Reagent to minimize oxidative side-products.

Detailed Protocol:

-

Michael Addition: Reflux 4-bromoaniline (1.0 eq) with acrylic acid (1.2 eq) in toluene. The use of a Dean-Stark trap to remove water drives the equilibrium toward the N-alkylated intermediate (N-(4-bromophenyl)-β-alanine).[1]

-

Cyclization: Dissolve the intermediate in Eaton’s Reagent (5 vol). Heat to 60°C for 2-4 hours. Monitor by LC-MS.[1]

-

Process Control: Disappearance of the acid peak and appearance of the ketone (M+H 226/228).

-

-

Workup: Pour slowly onto crushed ice. Neutralize with NH₄OH (aq) to pH 8. The product precipitates as a solid.[2][3][4] Filtration and recrystallization from Ethanol/Water yields the pure dihydroquinolinone.

Reactivity & Divergent Functionalization[1]

This scaffold acts as a "Hub" for divergent synthesis. The chemical orthogonality between the amine, ketone, and aryl bromide allows for sequential functionalization without protecting groups in many cases.

Diagram 2: Reactivity Matrix (The Hub Strategy)[1]

Caption: Orthogonal reactivity vectors allowing 3-dimensional library generation from a single core.

Key Transformations:

-

C6-Bromine Cross-Coupling: The electronic rich nature of the aniline ring facilitates oxidative addition. However, the free NH can poison Pd catalysts.

-

Solution: Use precatalysts like Pd(dppf)Cl₂[1]·DCM or protect N1 with a Boc group prior to coupling if yields are low.

-

-

C4-Ketone Modification:

-

Reductive Amination: Use Ti(OiPr)₄ as a Lewis acid additive to facilitate imine formation before adding NaBH(OAc)₃. This is critical for sterically hindered amines.

-

Schmidt Reaction: Treatment with NaN₃/H₂SO₄ can expand the ring to a benzodiazepine derivative.

-

Analytical Characterization & Quality Control

To ensure scientific integrity, the following spectral signatures must be verified to confirm the dihydro structure over the aromatic impurity.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Diagnostic Signals: Look for two triplets (or multiplets) around δ 2.50 ppm and δ 3.40 ppm . These correspond to the C3 and C2 methylene protons of the saturated ring.

-

Differentiation: The fully aromatic quinolone lacks these high-field signals and shows a distinct alkene proton at C3 (~δ 6.0 ppm).[1]

-

NH Signal: Broad singlet around δ 6.5–7.5 ppm (exchangeable with D₂O).

-

-

IR Spectroscopy:

-

Carbonyl Stretch: ~1650–1670 cm⁻¹. (Lower than typical ketones due to conjugation with the nitrogen lone pair).

-

NH Stretch: ~3300–3400 cm⁻¹.

-

Handling, Stability, and Safety (SDS Highlights)

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is sensitive to air oxidation over prolonged periods, slowly converting to the aromatic quinolone (indicated by darkening color).

-

Solubility:

-

Soluble: DMSO, DMF, hot Ethanol, Ethyl Acetate.

-

Insoluble: Water, Hexanes.[5]

-

-

Hazards: Classified as Irritant (H315, H319, H335).[6] Standard PPE (nitrile gloves, safety glasses) is required. Avoid dust inhalation.

References

Sources

- 1. 6-Bromo-4(1H)-quinolinone | CAS#:332366-57-1 | Chemsrc [chemsrc.com]

- 2. 6-Bromo-4-hydroxyquinolin-2(1H)-one | 54675-23-9 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. 6-Bromo-3,4-dihydroquinolin-2(1H)-one | C9H8BrNO | CID 14373281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl

This guide details the synthesis and characterization of 6-Bromo-2,3-dihydroquinolin-4(1H)-one Hydrochloride , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and antitrypanosomal agents.

Executive Summary

Target Molecule: 6-Bromo-2,3-dihydroquinolin-4(1H)-one Hydrochloride

CAS (Free Base): 76228-06-3

Molecular Formula:

This guide presents a scalable, three-step protocol emphasizing the use of Eaton’s Reagent over traditional Polyphosphoric Acid (PPA) to minimize viscous workup challenges and improve yield. The workflow proceeds via a Michael addition, followed by an intramolecular Friedel-Crafts acylation, and concludes with controlled salt formation.

Retrosynthetic Analysis

To ensure high regioselectivity, the synthesis is designed to close the heterocyclic ring onto the electron-rich aniline core. The bromine atom at the para position of the starting aniline blocks the para-cyclization, forcing the ring closure to the ortho position, thereby exclusively yielding the 6-bromo isomer.

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available precursors.

Detailed Experimental Protocol

Step 1: N-Alkylation (Michael Addition)

Objective: Synthesis of 3-((4-bromophenyl)amino)propanoic acid.[1] Rationale: Using toluene as a solvent allows for the azeotropic removal of water if necessary, though the reaction with acrylic acid is an addition, not a condensation. Toluene provides a medium that solubilizes the aniline while precipitating the product or keeping it in a distinct phase upon cooling.

Protocol:

-

Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (17.2 g, 100 mmol) in Toluene (150 mL).

-

Addition: Add Acrylic acid (8.2 mL, 120 mmol, 1.2 eq) dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the consumption of aniline.[2][3]

-

Workup: Cool the mixture to room temperature. The product often precipitates as a solid or oil.

-

Yield Target: 85-95% (Off-white solid).

Step 2: Intramolecular Cyclization (The Critical Step)

Objective: Ring closure to form the dihydroquinolinone core.

Expertise Insight: Traditional protocols use Polyphosphoric Acid (PPA) at 120°C. PPA is notoriously difficult to quench and stir. Eaton’s Reagent (7.7 wt%

Protocol:

-

Setup: Place the dry intermediate from Step 1 (10 g, ~41 mmol) into a dry flask under Argon.

-

Reagent Addition: Add Eaton’s Reagent (50 mL) carefully. The mixture may warm slightly.

-

Cyclization: Heat to 80°C for 2–3 hours.

-

Checkpoint: Monitor by TLC.[5] The acid intermediate spot should disappear, replaced by a less polar fluorescent spot (the ketone).

-

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The methanesulfonic acid dissolves, and the product precipitates.

-

Neutralization: Adjust pH to ~8 using 50% NaOH solution or solid

. Caution: Exothermic. -

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.

-

Yield Target: 70-80% (Yellowish solid).

Step 3: Salt Formation (Hydrochloride)

Objective: Formation of the stable HCl salt for storage and biological testing.

Protocol:

-

Dissolution: Dissolve the free base (5.0 g) in anhydrous Ethyl Acetate (50 mL). Mild heating (40°C) may be required.

-

Acidification: Add 4M HCl in Dioxane (1.5 eq) dropwise with stirring. A white to off-white precipitate will form immediately.

-

Aging: Stir at 0°C for 1 hour to maximize precipitation.

-

Filtration: Filter the solid under inert gas (nitrogen) to prevent moisture absorption. Wash with cold diethyl ether.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Characterization Data

The following data validates the structure of the free base and salt.

| Technique | Parameter | Observation/Value | Assignment |

| Aromatic H | H-5 (meta to Br, ortho to C=O) | ||

| (DMSO- | Aromatic H | H-7 (ortho to Br) | |

| Aromatic H | H-8 (ortho to NH) | ||

| Amine H | NH (Broad, exchangeable) | ||

| Aliphatic | C2- | ||

| Aliphatic | C3- | ||

| IR | 3350 | N-H stretch | |

| 1660 | C=O stretch (Conjugated ketone) | ||

| MS (ESI) | 226/228 | Characteristic 1:1 Br isotope pattern | |

| Melting Point | 225–228 °C | Value typically refers to HCl salt or high-purity crystalline form. |

Reaction Workflow Visualization

Figure 2: Sequential reaction workflow emphasizing the transition from Eaton's reagent cyclization to salt formation.

Troubleshooting & Optimization

-

Incomplete Cyclization: If the intermediate acid persists in Step 2, increase the temperature to 90°C. Do not exceed 100°C with Eaton's reagent to avoid charring/polymerization.

-

Dimerization: At high concentrations, intermolecular acylation can compete with intramolecular cyclization. Ensure the reaction is not run too concentrated (keep solvent volume >5 mL/g of substrate).

-

Color Issues: The free base can oxidize to the fully aromatic quinolone (which is often yellow/brown) upon prolonged exposure to air/light. Store the HCl salt under argon in amber vials.

References

-

Cyclization Methodology : Dou, G., et al. "Eaton's Reagent-Catalyzed Synthesis of Quinolones." Synthetic Communications, vol. 40, no.[3] 5, 2010.

-

Physical Properties : "6-Bromo-2,3-dihydroquinolin-4(1H)-one Properties."[1][7][8][9] ChemicalBook.

-

Mechanistic Insight : Bunce, R. A. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones." Molecules, vol. 18, 2013.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. 269396-56-7,(R)-3-(Boc-amino)-4-(3,4-dichlorophenyl)butanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 6-Bromo-2,3-Dihydroquinolin-4(1H)-One in India - Chemicalbook.in [chemicalbook.in]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action for 6-Bromo-Quinolinone Compounds

Preamble: The Quinolinone Scaffold in Modern Drug Discovery

The quinoline and quinolinone core structures are foundational pillars in medicinal chemistry, celebrated for their remarkable versatility and presence in a multitude of pharmacologically active agents.[1][2] These bicyclic aromatic systems serve as "privileged scaffolds," amenable to extensive chemical modification, which has led to the development of therapeutics spanning anti-malarial, antimicrobial, and, most notably, anticancer applications.[1][3][4] Within this broad class, the introduction of a bromine atom at the C6 position of the quinolinone ring has consistently been associated with a significant enhancement of cytotoxic and antiproliferative activities, making 6-bromo-quinolinone derivatives a focal point of intensive research for novel oncology therapeutics.[5][6][7]

This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of 6-bromo-quinolinone compounds. We will dissect the primary signaling pathways these molecules disrupt, the key protein targets they engage, and the cellular consequences of these interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the current understanding but also practical, field-proven experimental protocols to empower further investigation into this promising class of compounds.

Chapter 1: Kinase Inhibition - A Convergent Mechanism of Action

A predominant mechanism through which 6-bromo-quinolinone derivatives exert their potent anticancer effects is the inhibition of protein kinases, particularly those driving oncogenic signaling pathways. Their planar structure allows them to competitively bind to the ATP-binding pocket of various kinases, disrupting downstream signaling cascades essential for cancer cell proliferation, survival, and growth.[8]

Targeting the EGFR and PI3K/Akt/mTOR Signaling Axis

The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR pathway are among the most frequently dysregulated signaling networks in human cancers.[9][10] Many quinolinone and structurally analogous quinazolinone derivatives have been specifically designed as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[11][12] The 6-bromo substitution often plays a crucial role in enhancing the binding affinity and inhibitory potency of these compounds.[7]

By blocking EGFR, these compounds prevent the autophosphorylation and activation of the receptor, which in turn abrogates the activation of the PI3K/Akt/mTOR cascade.[10] This pathway is a master regulator of cell growth, metabolism, and survival.[13][14] Inhibition at the level of EGFR or directly at PI3K or mTOR leads to a shutdown of pro-survival signals, ultimately culminating in cell cycle arrest and apoptosis.[8][10]

Inhibition of Other Key Kinases

Beyond the EGFR/PI3K axis, various 6-bromo-quinolinone derivatives have been identified as inhibitors of other critical kinases involved in cell cycle regulation and survival.

-

Checkpoint Kinase 1 (Chek1): Specific 6-bromo-3-indolyl-quinolinones have been developed as potent inhibitors of Chek1, a crucial kinase in the DNA damage response pathway.[15] Inhibiting Chek1 can potentiate the effects of DNA-damaging chemotherapy agents by preventing cancer cells from repairing their DNA.

-

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival by inactivating pro-apoptotic proteins like Bad.[6] The quinoline scaffold is a known pharmacophore for Pim-1 inhibition, representing another potential mechanism for 6-bromo-quinolinone compounds.[6]

Chapter 2: Induction of Apoptosis and Cell Cycle Arrest

A functional outcome of kinase inhibition and other molecular interactions is the potent induction of programmed cell death, or apoptosis, in cancer cells.[16] This is a hallmark of many effective anticancer agents and a primary mechanism by which 6-bromo-quinolinone compounds eliminate malignant cells.[17][18]

Activation of the Intrinsic Apoptotic Pathway

Evidence suggests that 6-bromo-quinolinone derivatives primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis.[14] This cascade is initiated by intracellular stress signals, such as the withdrawal of survival signals due to kinase inhibition. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. These compounds often lead to the downregulation of Bcl-2 and/or the upregulation of Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bcl-2/Bax ratio leads to the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.[17][19]

Disruption of the Cell Cycle

In addition to inducing apoptosis, 6-bromo-quinolinone compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[20] By inhibiting kinases that regulate cell cycle progression, these compounds can cause cells to accumulate at specific checkpoints, most commonly the G2/M or G0/G1 phases.[21][22] This cytostatic effect prevents cells from dividing and can provide a window for apoptotic mechanisms to take effect.

Chapter 3: Ancillary Mechanisms of Action

While kinase inhibition and subsequent apoptosis are the most prominently reported mechanisms, the versatile quinolinone scaffold may engage in other anticancer activities.

-

Topoisomerase Inhibition: Quinolones are historically famous as antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[23] This mechanism may be translatable to anticancer activity, where derivatives can act as poisons for human topoisomerases, enzymes critical for managing DNA topology during replication.[24] This leads to DNA strand breaks and the activation of cell death pathways.

-

DNA Interaction: The planar aromatic nature of the quinolinone ring system is well-suited for intercalation between DNA base pairs or binding within the DNA grooves.[25] Such interactions can disrupt DNA replication and transcription, contributing to the overall cytotoxicity of the compounds.

Chapter 4: Structure-Activity Relationship (SAR) Insights

The biological activity of quinolinone derivatives is profoundly influenced by their chemical structure. Understanding these structure-activity relationships (SAR) is fundamental for the rational design of more potent and selective drug candidates.[26]

-

C6-Halogen Substitution: The presence of a halogen, particularly bromine, at the C6 position is a recurring theme for enhanced anticancer activity.[7][20] This is likely due to favorable interactions within the target protein's binding site and altered electronic properties of the quinolinone ring.

-

Substitutions at Other Positions: Modifications at other positions are critical for fine-tuning activity and selectivity. For instance, in the development of 6-bromo-3-indolyl-quinolinone Chek1 inhibitors, it was found that minimizing polar surface area by avoiding multiple basic amines led to improved cellular potency.[15]

-

Electron-Withdrawing Groups: The addition of strong electron-withdrawing groups at other positions on the quinoline ring can also significantly enhance antiproliferative activity, suggesting that the electronic landscape of the scaffold is key to its interaction with biological targets.[5]

Chapter 5: Key Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of novel 6-bromo-quinolinone compounds, a series of well-established cellular and biochemical assays are essential. The following protocols provide a robust framework for these studies.

Protocol: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[27]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-bromo-quinolinone compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This biochemical assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is detected using a luciferase/luciferin system, where the light output is inversely proportional to kinase activity. This allows for the determination of a compound's IC₅₀ against a specific kinase.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the 6-bromo-quinolinone inhibitor in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reaction Setup: In a white, opaque 96-well or 384-well plate, add the following in order:

-

Kinase assay buffer.

-

Purified recombinant kinase enzyme.

-

Kinase-specific substrate (peptide or protein).

-

Inhibitor solution at various concentrations.

-

-

Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ATP Detection: Stop the reaction and detect the remaining ATP by adding a commercial luminescent kinase assay reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

-

Signal Stabilization: Incubate for 10-20 minutes at room temperature to allow the luminescent signal to stabilize.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. jddtonline.info [jddtonline.info]

- 3. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 17. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. exp-oncology.com.ua [exp-oncology.com.ua]

- 19. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. DNA Fragmentation, Cell Cycle Arrest, and Docking Study of Novel Bis Spiro-cyclic 2-oxindole of Pyrimido[4,5-b]quinoline-4,6-dione Derivatives Against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

The Versatile Scaffold: A Technical Guide to 6-Bromo-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry

Abstract

The 2,3-dihydroquinolin-4(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. The strategic introduction of a bromine atom at the 6-position creates a versatile building block, 6-bromo-2,3-dihydroquinolin-4(1H)-one, which offers multiple vectors for chemical modification and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and potential applications of this scaffold. We will explore its derivatization at key positions, delve into its role in the development of anticancer and antimicrobial agents, and analyze the structure-activity relationships that govern its biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising scaffold.

Introduction: The Quinolinone Core in Drug Discovery

The quinoline and quinolinone frameworks are fundamental motifs in the landscape of medicinal chemistry, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] The 2,3-dihydroquinolin-4(1H)-one substructure, in particular, offers a three-dimensional architecture that can be strategically modified to interact with various biological targets. The introduction of a bromine atom at the C6-position not only influences the electronic properties of the aromatic ring but also serves as a crucial handle for further functionalization through modern cross-coupling reactions. This guide will focus on the synthesis and derivatization of 6-bromo-2,3-dihydroquinolin-4(1H)-one and its application as a scaffold for the discovery of new therapeutic agents.

Synthesis of the 6-Bromo-2,3-dihydroquinolin-4(1H)-one Scaffold

The synthesis of the target scaffold can be efficiently achieved through a two-step process, beginning with the construction of the unsaturated 6-bromoquinolin-4(1H)-one core, followed by a selective reduction of the C2-C3 double bond.

Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one

A common and effective method for the synthesis of the 6-bromoquinolin-4(1H)-one precursor is through a condensation reaction followed by a thermal cyclization.[2]

Experimental Protocol: Synthesis of 6-bromoquinolin-4(1H)-one [2]

-

Step 1: Condensation. 4-bromoaniline is reacted with an appropriate three-carbon building block, such as ethyl 3-(4-bromoanilino)acrylate.

-

Step 2: Cyclization. The resulting intermediate is dissolved in a high-boiling point solvent like diphenyl ether and heated to high temperatures (200-220 °C) to facilitate intramolecular cyclization.

-

Step 3: Isolation. Upon cooling, the reaction mixture is poured into a non-polar solvent like petroleum ether, causing the product to precipitate. The solid is then collected by filtration and can be further purified by recrystallization or washing with a suitable solvent like ethyl acetate to yield 6-bromoquinolin-4(1H)-one.

Step 2: Reduction to 6-Bromo-2,3-dihydroquinolin-4(1H)-one

The selective reduction of the α,β-unsaturated ketone within the quinolinone ring system is a critical step to afford the desired saturated scaffold. This can be achieved through catalytic hydrogenation or by using specific reducing agents that favor 1,4-conjugate addition.

Experimental Protocol: Reduction of 6-bromoquinolin-4(1H)-one

-

Method: Catalytic Hydrogenation. 6-bromoquinolin-4(1H)-one is dissolved in a suitable solvent such as ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield 6-bromo-2,3-dihydroquinolin-4(1H)-one.[3]

Caption: Synthetic pathway for 6-Bromo-2,3-dihydroquinolin-4(1H)-one.

Chemical Reactivity and Derivatization Strategies

The 6-bromo-2,3-dihydroquinolin-4(1H)-one scaffold possesses several reactive sites that can be exploited for the generation of diverse chemical libraries. These include the secondary amine at the N1 position, the ketone at the C4 position, and the bromine atom at the C6 position.

N-Alkylation and N-Arylation at the N1 Position

The nitrogen atom at the N1 position can be readily functionalized through N-alkylation or N-arylation reactions. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.

Experimental Protocol: N-Alkylation of 6-Bromo-2,3-dihydroquinolin-4(1H)-one [4]

-

Reagents: 6-bromo-2,3-dihydroquinolin-4(1H)-one, an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide), a base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)), and an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF)).

-

Procedure: To a solution of the scaffold in anhydrous DMF under an inert atmosphere, the base is added. For a strong base like NaH, the reaction is typically started at 0°C. The mixture is stirred to allow for the formation of the corresponding anion. The alkyl halide is then added, and the reaction is allowed to proceed at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography.

Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position

The bromine atom at the C6 position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[5][6] These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Caption: Key derivatization sites on the scaffold.

General Protocol: Suzuki-Miyaura Cross-Coupling [6]

-

Reagents: 6-bromo-2,3-dihydroquinolin-4(1H)-one, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., sodium carbonate or potassium phosphate), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane).

-

Procedure: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere. The mixture is heated to reflux until the starting material is consumed.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Reactions at the C4-Keto Position

The carbonyl group at the C4 position is another key site for derivatization. It can undergo a variety of reactions, including Knoevenagel condensation, Wittig olefination, and reactions to form spirocyclic structures.

-

Knoevenagel Condensation: This reaction involves the condensation of the C4-ketone with active methylene compounds (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst to form α,β-unsaturated products.[7][8][9]

-

Wittig Reaction: The Wittig reaction allows for the conversion of the C4-carbonyl group into an exocyclic double bond by reacting it with a phosphonium ylide.[10][11][12][13][14]

-

Spiro-oxindole Formation: The C4-ketone can participate in multi-component reactions, for instance with isatins and amino acids, to generate complex and biologically interesting spiro-oxindole scaffolds.[5][15][16][17][18]

Applications in Medicinal Chemistry

Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinolinone core is present in numerous compounds with potent anticancer properties.[19] The mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways or direct interaction with cellular components essential for cell division.

4.1.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][][21][22] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinolinone-based compounds have been identified as potent inhibitors of this pathway.[23][24]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.

4.1.2. Inhibition of Tubulin Polymerization

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport.[2][25] Compounds that interfere with tubulin polymerization are potent antimitotic agents and are widely used in cancer chemotherapy. Several 2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally related to the scaffold of interest, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[26][27][28][29]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

While a comprehensive SAR study on the 6-bromo-2,3-dihydroquinolin-4(1H)-one scaffold is yet to be published, data from related quinolinone and quinazolinone series provide valuable insights:

-

Substitution at N1: The nature of the substituent at the N1 position can significantly influence potency.

-

Aryl groups at C2: In related 2-aryl-2,3-dihydroquinolin-4(1H)-ones, the substitution pattern on the aryl ring at the C2 position has been shown to be critical for anticancer activity.[30]

-

Halogenation at C6: The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of quinolinones.[22]

Table 1: Anticancer Activity of Selected Quinolinone and Quinazolinone Derivatives

| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenyl-4-quinolone | - | PC-3 (Prostate) | 0.85 | [26] |

| 2-Phenyl-4-quinolone | - | A549 (Lung) | 0.90 | [26] |

| Fluoroquinazolinone G | F at C6, other substitutions | MCF-7 (Breast) | 0.44 | [2] |

| Fluoroquinazolinone E | F at C6, other substitutions | MDA-MB-231 (Breast) | 0.43 | [2] |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Naphthyl at C2 | HT29 (Colon) | <0.05 | [28][29] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay) [4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with serial dilutions of the synthesized derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Conclusion

The 6-bromo-2,3-dihydroquinolin-4(1H)-one scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the presence of multiple reactive sites allow for the creation of large and diverse libraries of derivatives. The demonstrated potential of related quinolinone and quinazolinone compounds to act as potent anticancer agents, particularly through the inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization, underscores the significant opportunities for future research and drug discovery efforts centered on this scaffold. The continued exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the identification of new and effective drug candidates.

References

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. Available from: [Link]

-

A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles. PMC. Available from: [Link]

-

Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways. PubMed. Available from: [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. Available from: [Link]

-

Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin. PubMed. Available from: [Link]

-

Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. Available from: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

-

Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. ResearchGate. Available from: [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. Available from: [Link]

-

An Efficient Synthesis of a Spirocyclic Oxindole Analogue. PMC. Available from: [Link]

-

PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Bio-Connect. Available from: [Link]

-

Conjugate reduction of α,β-unsaturated ketones with hydrosilane mediated by copper(I) salt. Kobe University. Available from: [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available from: [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. Available from: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available from: [Link]

-

1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers. Available from: [Link]

-

Knoevenagel condensation. Wikipedia. Available from: [Link]

-

Synthesis of Spiro-oxindoles (Spiroindolones) via Oxidative Ring Contraction Approach | Request PDF. ResearchGate. Available from: [Link]

-

Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. PMC. Available from: [Link]

-

Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. PubMed. Available from: [Link]

-

Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson. Study.com. Available from: [Link]

-

Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. PubMed. Available from: [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

-

Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. Available from: [Link]

-

Proposed mechanism for the synthesis of α,β-unsaturated ketone 145 in... ResearchGate. Available from: [Link]

-

Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry. Available from: [Link]

-

Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PMC. Available from: [Link]

-

The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available from: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press. Available from: [Link]

-

Knoevenagel Condensation Reaction. Master Organic Chemistry. Available from: [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

-

(PDF) Structure-activity relationship of anticancer drug candidate quinones. ResearchGate. Available from: [Link]

-

6-Bromo-3,4-dihydroquinolin-2(1H)-one. PubChem. Available from: [Link]

-

6-Bromoquinolin-4-ol. ZaiQi Bio-Tech. Available from: [Link]

Sources

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization | MDPI [mdpi.com]

- 3. study.com [study.com]

- 4. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 23. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. WO2016005923A1 - Reduction of alpha, beta-unsaturated ketone levels in morphinan derivative compositions - Google Patents [patents.google.com]

- 25. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Exploring Derivatives of 6-Bromo-2,3-dihydroquinolin-4(1H)-one: A Privileged Scaffold for Novel Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide focuses on the 6-Bromo-2,3-dihydroquinolin-4(1H)-one framework, a specific and highly promising starting point for drug discovery. The introduction of a bromine atom at the C6 position critically influences the molecule's electronic and lipophilic properties, often enhancing binding affinity and metabolic stability. This document provides an in-depth exploration of the synthesis, strategic derivatization, and biological evaluation of this scaffold, offering researchers, scientists, and drug development professionals a technical and practical overview of its potential in developing next-generation therapeutics.

The Core Scaffold: Synthesis and Strategic Importance

The 2,3-dihydroquinolin-4(1H)-one structure presents a unique combination of a rigid aromatic ring and a flexible saturated heterocyclic ring, providing an ideal framework for spatial orientation of functional groups to interact with biological targets. The bromine atom at the 6-position serves not only as a potent modulator of activity but also as a versatile chemical handle for further functionalization through cross-coupling reactions.

Rationale for the 6-Bromo Substituent

The choice of a bromine substituent is a deliberate strategy in medicinal chemistry. Halogen atoms can form halogen bonds, a type of non-covalent interaction with biological macromolecules that can significantly enhance binding affinity and selectivity. Furthermore, the lipophilicity introduced by the bromine atom can improve membrane permeability, a crucial factor for oral bioavailability. Its presence also offers a site for metabolic resistance, potentially prolonging the drug's half-life.

Primary Synthesis of the Core Scaffold

A common and reliable method for synthesizing the 6-Bromo-2,3-dihydroquinolin-4(1H)-one core involves the intramolecular cyclization of an N-aryl-β-alanine derivative, which can be prepared from 4-bromoaniline.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Objective: To synthesize the title compound via a two-step process involving Michael addition followed by intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-((4-bromophenyl)amino)propanoic acid

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in ethanol (3-5 mL per gram of aniline).

-

Michael Addition: Add acrylic acid (1.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

-

Isolation: Cool the mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate, 3-((4-bromophenyl)amino)propanoic acid.

Step 2: Cyclization to 6-Bromo-2,3-dihydroquinolin-4(1H)-one

-

Reaction Setup: Place the dried intermediate from Step 1 into a round-bottom flask.

-

Cyclizing Agent: Add a dehydrating/acidic agent such as polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the intermediate).

-

Heating: Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The mixture will become a thick, viscous slurry.

-

Quenching: Cool the reaction vessel to room temperature and then carefully pour the mixture onto crushed ice with stirring.

-

Neutralization & Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The crude product will precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford the pure 6-Bromo-2,3-dihydroquinolin-4(1H)-one.

Caption: Synthetic workflow for 6-Bromo-2,3-dihydroquinolin-4(1H)-one.

Strategic Derivatization for Chemical Diversity

The true potential of the 6-Bromo-2,3-dihydroquinolin-4(1H)-one scaffold lies in its amenability to chemical modification at multiple positions. These modifications are crucial for tuning the compound's physicochemical properties and optimizing its interaction with biological targets.

Caption: Key derivatization points on the core scaffold.

N1-Position Functionalization

The nitrogen atom at the N1 position is a primary site for modification. N-alkylation or N-arylation can significantly alter the compound's lipophilicity, hydrogen bonding capacity, and overall shape, thereby modulating its biological activity.

Experimental Protocol: N-Alkylation of the Scaffold

Objective: To introduce an alkyl group at the N1 position using a standard Williamson ether synthesis-like approach.

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve 6-Bromo-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction back to 0°C and add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the N-alkylated derivative.[3]

C6-Position: Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, alkynyl, or amino groups, dramatically expanding the chemical space for SAR exploration.

Biological Evaluation and Therapeutic Landscape

Derivatives of the quinoline and quinolinone family have demonstrated a wide spectrum of pharmacological properties.[2] The 6-bromo-dihydroquinolinone scaffold is being actively investigated for several therapeutic applications, most notably in oncology and infectious diseases.

Anticancer Activity

Many quinolinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by protein kinases or topoisomerases. For instance, related quinolinone carboxamides have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell growth and survival.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a derivative that inhibits 50% of cancer cell growth (IC₅₀).

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Caption: Inhibition of the PI3K/Akt pathway by quinolinone derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the reported IC₅₀ values for representative bromo-substituted quinoline and quinazolinone derivatives against various cancer cell lines, demonstrating the scaffold's potential.

| Compound Type | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6,8-dibromoquinoline analog | 5-Nitro | HeLa (Cervical) | Low µM range | [5] |

| 6,8-dibromo-4(3H)quinazolinone | Various | MCF-7 (Breast) | Potent, low IC₅₀ | [5] |

| 6-bromo-2-mercaptoquinazolinone | S-alkylated | MCF-7 (Breast) | 15.85 | [4] |

| 6-bromo-2-mercaptoquinazolinone | S-alkylated | SW480 (Colon) | 17.85 | [4] |

Antimicrobial Activity

The quinolone scaffold is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics.[6] These drugs primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] Bromo-substituted quinolinone derivatives are being explored as novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To find the lowest concentration of a compound that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

Structure-Activity Relationship (SAR) Insights

Systematic derivatization and biological testing have yielded crucial insights into the structure-activity relationships of this scaffold.

-

Role of Bromine: The position and number of bromine atoms significantly impact cytotoxic potential. Studies on di-bromo-quinoline analogs show that this substitution pattern is a key determinant of activity.[5]

-

Aromatic Substituents: The introduction of electron-withdrawing groups, such as a nitro group, at certain positions on the quinoline ring can significantly enhance antiproliferative activity.[5]

-